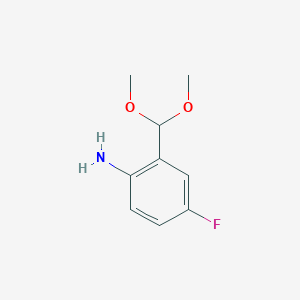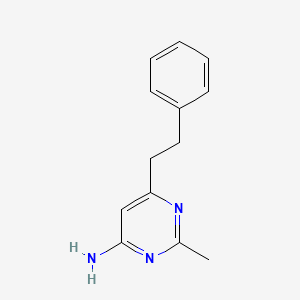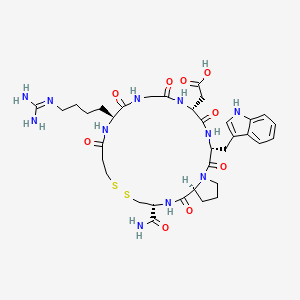![molecular formula C12H13ClN6O7S B15292362 3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)
3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group and the pyrimidinyl moiety. The final step involves the esterification of the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to a wide range of substituted products with varying functional groups.
Scientific Research Applications
3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of various industrial chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid ethyl ester
- 3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid propyl ester
Uniqueness
The uniqueness of 3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the methyl ester group, for example, may influence its solubility, reactivity, and biological activity compared to its ethyl or propyl ester counterparts.
Properties
Molecular Formula |
C12H13ClN6O7S |
|---|---|
Molecular Weight |
420.79 g/mol |
IUPAC Name |
methyl 3-chloro-5-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H13ClN6O7S/c1-19-9(7(8(13)17-19)10(21)26-3)27(23,24)18-12(22)16-11-14-5(20)4-6(15-11)25-2/h4H,1-3H3,(H3,14,15,16,18,20,22) |
InChI Key |
BYIXJJAUTSMLAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=CC(=O)N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide](/img/structure/B15292315.png)



![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)


![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
![5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292367.png)

